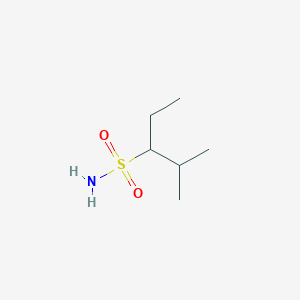

2-Methylpentane-3-sulfonamide

CAS No.: 1247155-74-3

Cat. No.: VC3387189

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247155-74-3 |

|---|---|

| Molecular Formula | C6H15NO2S |

| Molecular Weight | 165.26 g/mol |

| IUPAC Name | 2-methylpentane-3-sulfonamide |

| Standard InChI | InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |

| Standard InChI Key | QNTORGLIMFIRJA-UHFFFAOYSA-N |

| SMILES | CCC(C(C)C)S(=O)(=O)N |

| Canonical SMILES | CCC(C(C)C)S(=O)(=O)N |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Methylpentane-3-sulfonamide is an aliphatic sulfonamide characterized by a pentane backbone with a methyl group at the 2-position and a sulfonamide group (-SO₂NH₂) at the 3-position. Unlike aromatic sulfonamides such as 2-methylbenzene-1-sulfonamide, this compound features an aliphatic carbon chain as its structural foundation.

Physical Properties

Based on the properties of similar aliphatic sulfonamides, 2-methylpentane-3-sulfonamide likely exhibits the following characteristics:

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Physical State | White crystalline solid | Common for primary sulfonamides |

| Solubility | Slightly soluble in water; more soluble in alcohols | Based on sulfonamide polarity and hydrogen bonding capabilities |

| Melting Point | 120-150°C (estimated) | Typical range for aliphatic sulfonamides |

| pKa | Approximately 9-10 | Comparable to other primary sulfonamides |

| LogP | 0.4-0.8 (estimated) | Based on balance of hydrophilic sulfonamide group and hydrophobic alkyl chain |

The sulfonamide functional group (-SO₂NH₂) contains acidic protons capable of hydrogen bonding, influencing its solubility profile and chemical reactivity.

Synthesis Methodologies

Traditional Synthesis Routes

Several synthetic approaches could potentially yield 2-methylpentane-3-sulfonamide, adapted from established sulfonamide synthesis methods:

Modern Synthetic Approaches

Chemical Reactivity

Characteristic Reactions

The sulfonamide group in 2-methylpentane-3-sulfonamide would be expected to participate in several characteristic reactions:

Deprotonation

With a pKa value in the range of 9-10, the N-H protons can be removed under basic conditions, forming nucleophilic sulfonamide anions capable of participating in various coupling reactions.

Applications and Significance

Synthetic Utility

2-Methylpentane-3-sulfonamide could serve as a useful building block in organic synthesis:

-

As a protecting group for amines

-

As a directing group in C-H activation chemistry

-

As a precursor to other functional groups through transformation of the sulfonamide moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume